molecular formula C22H25N3O2S B2699450 3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE CAS No. 1448045-00-8

3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

Cat. No.: B2699450
CAS No.: 1448045-00-8
M. Wt: 395.52
InChI Key: BZQVIFNAUPWIKT-UHFFFAOYSA-N
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Description

3-(2-Methoxy­naphthalen-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a synthetic organic compound featuring a propanamide backbone linked to a methoxy-substituted naphthalene moiety and a piperidine ring fused with a thiazole heterocycle.

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-27-20-8-6-16-4-2-3-5-18(16)19(20)7-9-21(26)24-17-10-13-25(14-11-17)22-23-12-15-28-22/h2-6,8,12,15,17H,7,9-11,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQVIFNAUPWIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NC3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the methoxy group through a methylation reaction. The thiazole ring is then synthesized separately and coupled with the piperidine ring. Finally, the propanamide linkage is formed through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide linkage can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-naphthalene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a methoxynaphthalene group and a thiazole-piperidine subunit. Below is a comparative analysis with structurally related propanamide derivatives:

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Pharmacological/Industrial Relevance CAS Number
Target Compound : 3-(2-Methoxy­naphthalen-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide Methoxynaphthalene, thiazole-piperidine Hypothesized CNS or metabolic modulation Not provided
N-[(4-Methoxy­methyl)-4-piperidinyl]-N-phenylpropanamide Methoxymethyl-piperidine, phenyl Pharmaceutical intermediate 61086-18-8
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Fluorophenyl, phenylethyl-piperidine Controlled substance (opioid analog) Not provided
N-(1-(4-fluorophenyl)pyrazol-3-yl)-N-(1-benzyl-4-piperidyl)propanamide Fluorophenyl-pyrazole, benzyl-piperidine Unknown (NCATS-listed investigational agent) 425644-25-3

Key Observations:

Backbone Similarities: All compounds share a propanamide core, but substituent variations dictate their biological roles. The thiazole-piperidine subunit in the target compound differs from the phenylethyl-piperidine in the opioid analog , likely altering receptor selectivity.

Pharmacological Implications: The N-[(4-Methoxy­methyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8) is explicitly labeled as a pharmaceutical intermediate, suggesting utility in synthesizing active drugs . By contrast, the target compound’s thiazole group may shift activity toward non-opioid targets (e.g., kinases or ion channels).

The absence of such classification for the target compound in the evidence implies distinct pharmacokinetics or legal status.

Biological Activity

3-(2-Methoxynaphthalen-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a methoxynaphthalene moiety and a thiazole-piperidine structure, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H27N3O2C_{24}H_{27}N_{3}O_{2} with a molecular weight of approximately 389.5 g/mol. The presence of both the methoxy group and the thiazole ring suggests potential interactions with various biological targets, including receptors and enzymes.

The precise mechanism of action for this compound remains under investigation, but it is hypothesized to interact with multiple biological pathways:

  • Molecular Targets : Potential targets include neurotransmitter receptors (e.g., serotonin receptors), ion channels, and enzymes involved in inflammatory pathways.
  • Biological Pathways : The compound may modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.

Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities. Preliminary studies suggest that 3-(2-methoxynaphthalen-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide may possess:

  • Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : The structural components suggest potential interactions with cancer cell proliferation pathways.
  • Neuroactive Effects : Given the piperidine structure, there may be implications for neuropharmacological activity.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds:

  • Anti-inflammatory Effects : A study demonstrated that derivatives from the methoxynaphthalene family exhibited significant inhibition of inflammatory markers in vitro, suggesting that similar mechanisms might be applicable to our compound .
  • Neuropharmacological Activity : Research on piperidine derivatives has shown promising results in binding affinity studies for serotonin receptors, indicating potential use as anxiolytics or antidepressants .
  • Anticancer Mechanisms : Compounds with naphthalene moieties have been studied for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt .

Table 1: Summary of Biological Activities

Activity TypeEvidence/SourceNotes
Anti-inflammatoryIn vitro studies on methoxynaphthalene derivatives Potential inhibition of cytokines
AnticancerStudies on naphthalene derivatives Induction of apoptosis
NeuroactiveBinding affinity studies on piperidines Implications for serotonin receptor modulation

Table 2: Structural Comparison

Compound NameMolecular FormulaKey Structural Features
3-(2-Methoxynaphthalen-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamideC24H27N3O2Methoxynaphthalene, Thiazole-Piperidine
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideC22H23N3O2Indole moiety, Methoxynaphthalene
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamideC26H27N3O2Diphenylethyl group, Methoxynaphthalene

Q & A

Q. How can the synthesis route of this compound be optimized for higher yield?

Methodological Answer:

  • Modify reaction conditions (e.g., temperature, solvent polarity) based on analogous piperidine-carboxamide syntheses. For example, adjusting stoichiometry of nucleophiles or using alternative catalysts, as demonstrated in failed attempts with methoxycarbonyl anion equivalents .
  • Employ purification techniques like column chromatography or recrystallization, as described for structurally similar compounds (e.g., isolation of white crystalline solids via chloroform extraction and potassium carbonate washing) .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

Methodological Answer:

  • Use 1H/13C NMR to confirm substituent positions on the naphthalene and piperidine rings, as applied to derivatives like 1-benzyl-4-phenylamino-4-piperidinecarboxylate .
  • GC/MS or HPLC for purity assessment, referencing protocols for detecting side products in analogous amide syntheses .

Q. How can a theoretical framework guide experimental design for this compound?

Methodological Answer:

  • Link synthesis to nucleophilic addition theory, where stronger nucleophiles (e.g., thiazole derivatives) may require controlled reaction kinetics to avoid side reactions .
  • Align mechanistic hypotheses with piperidine-based drug design principles, such as steric effects influencing piperidin-4-yl group reactivity .

Advanced Research Questions

Q. How might researchers resolve contradictions in reported reaction yields for similar compounds?

Methodological Answer:

  • Conduct comparative studies replicating divergent protocols (e.g., Taber vs. Feldman methods for piperidine intermediates) while monitoring variables like moisture sensitivity or catalyst aging .
  • Analyze side products via LC-MS to identify yield-limiting factors, such as competing pathways in thiazole-piperidine coupling .

Q. What experimental approaches are suitable for probing the mechanism of nucleophilic addition in this compound?

Methodological Answer:

  • Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways in the thiazole-piperidine system .
  • Perform kinetic studies under varying pH and temperature conditions to elucidate rate-determining steps, as suggested for amine-nucleophile adducts .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Apply density functional theory (DFT) to simulate transition states in methoxynaphthalene-thiazole interactions, prioritizing reactive sites for empirical validation .
  • Use molecular docking to assess affinity for biological targets (e.g., CNS receptors), leveraging structural analogs like IPPA (N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) .

Q. What strategies ensure stability of the compound under physiological or storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .
  • Explore lyophilization or inert-atmosphere storage, as recommended for hygroscopic piperidine derivatives .

Q. How can researchers design factorial experiments to evaluate parameter effects on synthesis?

Methodological Answer:

  • Implement a 2^k factorial design to test variables like reaction time, temperature, and catalyst concentration, optimizing for yield and purity .
  • Use ANOVA to identify statistically significant interactions, as applied in combustion engineering and process control studies .

Q. What advanced separation technologies are suitable for isolating enantiomers or diastereomers?

Methodological Answer:

  • Employ chiral chromatography or membrane-based separation (e.g., enantioselective membranes) to resolve stereoisomers, referencing CRDC subclass RDF2050104 .
  • Validate separation efficiency via circular dichroism (CD) or X-ray crystallography .

Q. How can AI-driven platforms enhance synthesis optimization or predictive modeling?

Methodological Answer:

  • Integrate COMSOL Multiphysics with machine learning to simulate reaction kinetics and predict optimal conditions .
  • Train neural networks on historical synthesis data (e.g., yields, solvent choices) to recommend protocols for novel derivatives .

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